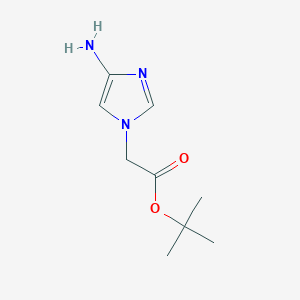

tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate

Descripción

Propiedades

IUPAC Name |

tert-butyl 2-(4-aminoimidazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)5-12-4-7(10)11-6-12/h4,6H,5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAWQXDFJUWZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(N=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Compound

In the realm of medicinal chemistry and drug discovery, novel molecular scaffolds are the bedrock of innovation. tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate represents one such compound of significant interest, belonging to the class of substituted imidazole derivatives that are prevalent in many biologically active molecules. However, a comprehensive search of the current scientific literature and chemical databases reveals a scarcity of direct experimental data for this specific molecule.

This guide, therefore, takes a predictive and comparative approach. As your Senior Application Scientist, I will leverage established principles of chemical reactivity and structure-property relationships, drawing upon data from closely related structural analogs. This document is designed to provide you with a robust, albeit inferred, understanding of the physical and chemical properties of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate, its likely synthetic routes, and best practices for its handling and use in a research setting. Every piece of information derived from analogous compounds is transparently referenced to ensure scientific integrity.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

Chemical Structure

The molecular structure of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate comprises a central 1H-imidazole ring, substituted at the 1-position with a tert-butyl acetate group and at the 4-position with an amino group.

Physicochemical Properties (Predicted and Comparative)

| Property | tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate (Predicted) | tert-Butyl 2-(1H-imidazol-1-yl)acetate (Analog A) | tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate (Analog B) |

| Molecular Formula | C₉H₁₅N₃O₂ | C₉H₁₄N₂O₂[1] | C₉H₁₃BrN₂O₂[2] |

| Molecular Weight | 197.23 g/mol | 182.22 g/mol [1] | 261.12 g/mol [2] |

| CAS Number | Not available | 83468-75-1[3] | 877399-17-2[2] |

| Appearance | Predicted to be a solid at room temperature | Off-white solid[1] | Solid |

| Melting Point | Expected to be higher than Analog A due to the amino group's hydrogen bonding capabilities. | 111-113 °C[1] | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Predicted to have moderate solubility in polar organic solvents. | Soluble in ethyl acetate, dichloromethane.[1][4] | Not available |

Proposed Synthetic Pathways

While a specific, validated synthesis for tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is not published, two plausible synthetic routes can be proposed based on standard organic chemistry transformations and syntheses of similar compounds.

Pathway A: N-Alkylation of 4-Aminoimidazole

This approach involves the direct N-alkylation of a protected 4-aminoimidazole with a tert-butyl haloacetate. The choice of protecting group for the amino function is crucial to prevent side reactions.

Experimental Protocol (Proposed):

-

Protection of 4-Aminoimidazole: React 4-aminoimidazole with a suitable protecting agent (e.g., di-tert-butyl dicarbonate) to yield a protected 4-aminoimidazole.

-

N-Alkylation: In a suitable solvent such as DMF or acetonitrile, react the protected 4-aminoimidazole with tert-butyl bromoacetate or tert-butyl chloroacetate in the presence of a base (e.g., potassium carbonate or sodium hydride).[1][4] The reaction is typically stirred at room temperature or gently heated.

-

Deprotection: Following successful alkylation, remove the protecting group under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Pathway B: Reduction of a 4-Nitro Precursor

This alternative pathway begins with the N-alkylation of 4-nitroimidazole, followed by the reduction of the nitro group to an amine. This route avoids the need for a protecting group on the nitrogen functionality.

Experimental Protocol (Proposed):

-

N-Alkylation of 4-Nitroimidazole: React 4-nitroimidazole with tert-butyl chloroacetate or bromoacetate in the presence of a base like potassium carbonate in a solvent such as ethyl acetate, followed by refluxing for several hours.[4]

-

Work-up and Isolation: After cooling, the reaction mixture is typically quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield tert-butyl 2-(4-nitro-1H-imidazol-1-yl)acetate.

-

Nitro Group Reduction: The isolated nitro-compound is then dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride or iron in acidic media).

-

Purification: The final product, tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate, would be purified from the reaction mixture using standard techniques such as chromatography or recrystallization.

Diagram of Proposed Synthetic Pathway B:

Caption: Proposed synthesis of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate via reduction of a nitro-intermediate.

Chemical Reactivity and Stability (Inferred)

The reactivity of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is dictated by its three primary functional groups: the amino group, the imidazole ring, and the tert-butyl ester.

-

Amino Group and Imidazole Ring: The amino group is a strong activating group, making the imidazole ring electron-rich and thus more susceptible to electrophilic substitution than its unsubstituted counterpart. It can also act as a nucleophile in various reactions.

-

Tert-butyl Ester: The tert-butyl ester is relatively stable to nucleophilic attack but can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) or via pyrolysis to yield the corresponding carboxylic acid.[4] This ester is generally resistant to saponification under standard basic conditions that would cleave a methyl or ethyl ester.

-

Stability: The compound is expected to be stable under standard laboratory storage conditions (cool, dry, and away from strong oxidizing agents).[5] It may be sensitive to light and air over extended periods, a common characteristic of amino-substituted heterocyclic compounds.

Anticipated Spectroscopic Data

While no specific spectra are published, the expected spectroscopic characteristics can be predicted:

-

¹H NMR: The spectrum would likely show a singlet for the nine equivalent protons of the tert-butyl group around 1.4-1.5 ppm. The methylene protons of the acetate group would appear as a singlet. The two protons on the imidazole ring would likely appear as distinct singlets. The chemical shift of the amino protons can vary and may appear as a broad singlet.

-

¹³C NMR: The spectrum would show characteristic signals for the quaternary and methyl carbons of the tert-butyl group, the methylene carbon, the carbonyl carbon of the ester, and the carbons of the imidazole ring.

-

IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1730-1750 cm⁻¹), and C-N and C=C stretching vibrations of the imidazole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of the tert-butyl group.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for the title compound, a conservative approach to safety and handling is paramount. The following guidelines are based on the known hazards of structurally similar compounds, such as tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate and general laboratory safety principles for handling novel chemical entities.[2]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[6]

-

Skin and Body Protection: A lab coat should be worn, with additional protective clothing as necessary to prevent skin contact.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[5][7] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place.[8] For the bromo-analog, storage in an inert atmosphere at 2-8°C is recommended, which would be a prudent practice for the amino derivative as well.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Diagram of Inferred Properties and Safety:

Caption: Summary of inferred properties and recommended safety precautions.

Conclusion

While direct experimental data for tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is currently lacking in the scientific literature, this guide provides a comprehensive overview of its anticipated properties and behaviors based on sound chemical principles and data from close structural analogs. The proposed synthetic routes offer a starting point for its preparation in a laboratory setting. As with any novel compound, all handling and experimental work should be conducted with the utmost care and adherence to safety protocols. It is our hope that this guide will serve as a valuable resource for researchers and scientists working with this promising molecule.

References

- MedChemExpress. (2025). tert-Butyl 2-(4-aminophenyl)acetate-SDS.

- Comet Chemical Company Ltd. (2024, March 13).

- KISHIDA CHEMICAL CO., LTD.

- TCI Chemicals. (2025, May 21).

- Centers for Disease Control and Prevention. tert-Butyl acetate - NIOSH Pocket Guide to Chemical Hazards.

- Patel, J. R., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 245-252.

- Al-Mohammed, N. N., et al. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(2), o445.

- National Center for Biotechnology Information. (n.d.). tert-butyl 2-(4-bromo-1H-imidazol-1-yl)

- ChemicalBook. (2026, January 13).

- Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 483-491.

- Pharmaffiliates. CAS No : 83468-75-1 | Product Name : tert-Butyl 2-(1H-imidazol-1-yl)

- Al-Mohammed, N. N., et al. (2012). tert-Butyl 2-(1H-imidazol-1-yl)

- University of Malaya Research Repository. (2019, January 30). Tert-Butyl 2-(1H-imidazol-1-yl)

- Inchem.org.

- Merck. tert-butyl 2-(4-bromo-1H-imidazol-1-yl)

- ChemicalBook.

- Sigma-Aldrich. tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)

- Al-Mohammed, N. N., et al. (2012). tert-Butyl 2-(1H-benzimidazol-1-yl)acetate.

- Google Patents. (Year). JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride.

- Sabale, P. M., & Mehta, P. (Year).

- The Pharmaceutical Society of Japan. (2023, June 1). Chem. Pharm. Bull. Vol. 71 No. 6.

- Al-Mohammed, N. N., et al. (2012). tert-Butyl 2-(1H-benzimidazol-1-yl)

- RSC Publishing.

- Abdel-Wahab, B. F., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-... MDPI.

Sources

- 1. tert-Butyl 2-(1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate | C9H13BrN2O2 | CID 59599442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - tert-Butyl acetate [cdc.gov]

- 7. cometchemical.com [cometchemical.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the NMR Spectral Analysis of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Synthesis of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate: A Proposed Pathway

A plausible synthetic route to obtain tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate involves the N-alkylation of a protected 4-aminoimidazole, followed by deprotection. A general and robust method for the N-alkylation of imidazoles with tert-butyl chloroacetate has been reported, providing a solid foundation for this synthesis.

Experimental Protocol: Synthesis

Step 1: Protection of 4-aminoimidazole Due to the presence of a reactive amino group, it is prudent to first protect it to prevent side reactions during N-alkylation. A suitable protecting group would be the tert-butyloxycarbonyl (Boc) group.

Step 2: N-alkylation of Boc-protected 4-aminoimidazole This step is adapted from the synthesis of tert-Butyl 2-(1H-imidazol-1-yl)acetate.[1][2][3]

-

To a solution of Boc-protected 4-aminoimidazole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or ethyl acetate, add a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

-

To this mixture, add tert-butyl chloroacetate dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with cold water and the product is extracted with an organic solvent like dichloromethane or ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

Step 3: Deprotection of the Boc group The Boc group can be removed under acidic conditions to yield the final product.

-

Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

-

Stir the reaction at room temperature until TLC indicates the complete consumption of the starting material.

-

The solvent and excess acid are removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate.

Acquiring High-Quality NMR Spectra: A Methodological Approach

The quality of the NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Experimental Protocol: NMR Sample Preparation

-

Sample Purity: Ensure the sample is of high purity, as impurities will complicate the spectra.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power.[4] However, if the compound has limited solubility in CDCl₃, other solvents like DMSO-d₆ or Methanol-d₄ should be considered. The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -NH₂).

-

Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR.[5][6] For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable.[5]

-

Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and lead to poor spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5][6]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Experimental Protocol: NMR Data Acquisition

The following are recommended starting parameters for a modern NMR spectrometer (e.g., 400-600 MHz).

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A range that covers all expected proton signals, typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 8-16 scans should be sufficient for a sample of this concentration.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 or zgdc30 on Bruker instruments) to provide ¹H-¹³C Nuclear Overhauser Enhancement (NOE) and collapse carbon signals to singlets.[7]

-

Spectral Width: A wide range to cover all expected carbon signals, typically 0 to 200 ppm.

-

Acquisition Time: Around 1-2 seconds.

-

Relaxation Delay: A 2-second delay is a reasonable starting point.[7]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

Predicted NMR Spectra and Interpretation

The following are predicted ¹H and ¹³C NMR spectra for tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate. These predictions are based on the known chemical shifts of structurally related fragments, such as 4-aminoimidazole and tert-butyl acetate.[8][9]

Molecular Structure and Atom Numbering

Caption: Molecular structure of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate with atom numbering for NMR assignment.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H₂ | ~7.5 | Singlet | 1H | Proton on a carbon between two nitrogen atoms in an aromatic ring. |

| H₅ | ~6.8 | Singlet | 1H | Proton on a carbon adjacent to a nitrogen atom in an aromatic ring. The amino group at C4 will shield this proton, shifting it upfield. |

| -NH₂ | 4.0 - 5.0 | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |

| -CH₂- | ~4.6 | Singlet | 2H | Methylene protons adjacent to a nitrogen atom and a carbonyl group. |

| -C(CH₃)₃ | ~1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group, appearing as a characteristic sharp singlet.[10] |

Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | ~168 | Carbonyl carbon of an ester. |

| C₄ | ~138 | Aromatic carbon bearing the amino group. The amino group is electron-donating, shielding this carbon. |

| C₂ | ~135 | Aromatic carbon between two nitrogen atoms. |

| C₅ | ~115 | Aromatic carbon adjacent to a nitrogen. Shielded by the adjacent amino group on C4. |

| -C (CH₃)₃ | ~82 | Quaternary carbon of the tert-butyl group. |

| -C H₂- | ~50 | Methylene carbon attached to a nitrogen and a carbonyl group. |

| -C(C H₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

A Framework for Structural Verification

The definitive assignment of the ¹H and ¹³C NMR signals requires a suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Workflow for Structural Elucidation

Caption: A comprehensive workflow from synthesis to structural verification of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate.

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive NMR analysis of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate. By following the detailed protocols for synthesis, sample preparation, and data acquisition, researchers can obtain high-quality NMR spectra. The predicted ¹H and ¹³C NMR data, along with the proposed interpretation strategy, offer a solid starting point for the structural elucidation of this novel compound. The application of 2D NMR techniques will be instrumental in the unambiguous assignment of all proton and carbon signals, ultimately leading to the confident confirmation of its molecular structure.

References

-

University of California, Riverside. NMR Sample Preparation. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Weizmann Institute of Science. Sample Preparation & NMR Tubes | Chemical Research Support. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

PubChem. tert-Butyl acetate. [Link]

- Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Acta crystallographica. Section E, Structure reports online, 68(Pt 2), o445.

- Reddy, K. S. N., Kumar, Y. R., & Reddy, P. S. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(15), 253-260.

- Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of common laboratory solvents as trace impurities. Organometallics, 29(9), 2176-2179.

-

University of Wisconsin-Madison. Optimized Default 13C Parameters | NMR Facility - Chemistry Department. [Link]

- Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 482-489.

- Li, D. W., Chen, S. Z., & Yang, D. H. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1189.

-

Michigan State University. Basic Practical NMR Concepts. [Link]

-

SpectraBase. tert-Butyl Acetoacetate - Optional[1H NMR] - Chemical Shifts. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of organic chemistry, 62(21), 7512-7515.

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

PubChem. 4-Aminoimidazole. [Link]

Sources

- 1. tert-Butyl 2-(1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Aminoimidazole | C3H5N3 | CID 484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

A Technical Guide to the Safe Handling of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate. This guide has been compiled by a Senior Application Scientist to provide a robust framework for safe handling based on established principles of chemical safety and data extrapolated from structurally analogous compounds. The information herein is intended to supplement, not replace, a mandatory, site-specific risk assessment that must be performed by the end-user before commencing any work. All laboratory activities should be conducted under the assumption that this compound is hazardous.[1]

Introduction: A Proactive Approach to Safety with Novel Compounds

In the landscape of drug discovery and chemical research, scientists frequently work with novel molecules whose toxicological and physical properties have not been fully characterized. Tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is one such compound. In the absence of a formal SDS, a proactive and conservative approach to safety is paramount. This guide provides a detailed examination of the compound's structural components to infer potential hazards and outlines comprehensive protocols for handling, storage, and emergency response. Our core directive is to empower researchers with the knowledge to manage risk effectively, ensuring both personal safety and experimental integrity.

The fundamental principles of laboratory safety—planning ahead, minimizing exposure, and not underestimating risks—form the bedrock of the following recommendations.[2]

Extrapolated Hazard Identification and Assessment

To build a reliable safety profile, we must deconstruct the target molecule into its key functional groups: the amino-imidazole ring and the tert-butyl acetate ester.

-

Amino-Imidazole Moiety: The imidazole ring itself is a known corrosive and can cause severe skin burns and eye damage.[3] Its derivatives are often skin and eye irritants.[4][5] The presence of an amino group may alter reactivity, but the potential for irritation and sensitization remains. Compounds containing this scaffold should be handled with care to prevent all personal contact.[6]

-

tert-Butyl Acetate Moiety: The tert-butyl acetate component introduces flammability risks. It is a flammable liquid and its vapor can form explosive mixtures with air.[7][8] It is also a known irritant to the skin, eyes, and respiratory tract, and can cause dryness or cracking of the skin upon repeated exposure.[9][10]

Based on these substructures and data from closely related compounds like tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate, we can extrapolate the following potential hazards:

| Hazard Class | Anticipated Effect | Rationale / Supporting Evidence |

| Acute Toxicity (Oral) | Harmful if swallowed. | Imidazole and its derivatives are classified as harmful if swallowed.[3] |

| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may cause dryness or cracking. | Imidazole is corrosive.[3] The tert-butyl acetate group can defat the skin.[7] Analogs are listed as skin irritants. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Imidazole causes severe eye damage.[3] The tert-butyl acetate group is an eye irritant.[9] |

| Respiratory Irritation | May cause respiratory irritation. | Inhalation of tert-butyl acetate vapors can irritate the nose and throat.[9] |

| Flammability | Potential for flammability, especially if heated or aerosolized. | The tert-butyl acetate moiety is a flammable liquid.[10] While the solid compound is likely less flammable, this potential must be considered. |

Physicochemical Data of Structural Analogs

While specific data for the target compound is unavailable, the properties of its precursors and analogs provide a useful reference for researchers.

| Compound | Molecular Formula | Molecular Weight | Physical Form | Storage Temperature |

| tert-Butyl 2-(1H-imidazol-1-yl)acetate | C₉H₁₄N₂O₂ | 182.22 g/mol | Off-white crystals | 2-8°C |

| tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate | C₉H₁₃BrN₂O₂ | 261.12 g/mol | Solid | 2-8°C, Inert Atmosphere |

| tert-Butyl 2-(1H-benzimidazol-1-yl)acetate | C₁₃H₁₆N₂O₂ | 232.28 g/mol | Crystalline Solid | Not specified |

Recommended Handling, Storage, and Engineering Controls

The principle of "As Low As Reasonably Achievable" (ALARA) should guide all handling procedures.

Engineering Controls: The First Line of Defense

Your primary method for exposure control must be robust engineering solutions.

-

Chemical Fume Hood: All manipulations of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to protect against inhalation of dust or aerosols.[15]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[4]

Safe Handling Protocols

-

Preparation: Before handling, read and understand this guide. Ensure emergency equipment, such as an eyewash station and safety shower, is accessible and has been recently tested.[16][17]

-

Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Section 5.

-

Transfer: When transferring the solid, use spark-proof tools and techniques that minimize dust generation. Avoid creating dust clouds.[4]

-

Incompatible Materials: Based on its constituent parts, avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][7][8]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[18]

Storage Protocols

Proper storage is critical to maintaining the compound's integrity and preventing accidents.

-

Container: Store in a tightly sealed, clearly labeled container.[6]

-

Location: Keep the container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[17] A dedicated cabinet for corrosive and irritant materials is recommended.

-

Temperature: Based on analogs, storage at 2-8°C is a prudent measure.[14]

-

Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, as is common for many amine-containing compounds.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly.[16]

-

Eye and Face Protection: Wear ANSI Z87.1-compliant, tight-fitting safety goggles with side shields at all times.[4][17]

-

Skin Protection:

-

Gloves: Use chemical-resistant gloves (e.g., nitrile) that have been inspected for tears or pinholes before use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands immediately after.[17]

-

Lab Coat: A flame-resistant lab coat that is fully buttoned is required.

-

-

Respiratory Protection: Respiratory protection is not typically required when working within a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridges must be used.[17]

Caption: PPE Selection Workflow for Handling the Compound.

Emergency Procedures: A Plan for the Unexpected

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][10]

Spill Response

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or generates dust.

-

Contain: Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.

-

Clean-Up: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[17]

Caption: Decision Tree for Emergency Response.

Disposal Considerations

All waste containing tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate, including unused material, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Arrange for disposal through your institution's environmental health and safety department, in strict accordance with all local, state, and federal regulations.[17]

References

-

International Chemical Safety Cards. (n.d.). tert-BUTYL ACETATE (ICSC 1445). Retrieved from ILO and WHO. Link

-

Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs. Link

-

LyondellBasell. (n.d.). GPS Safety Summary: Tertiary Butyl Acetate (TBAC). Link

-

New Jersey Department of Health. (2000, December). Hazardous Substance Fact Sheet: tert-Butyl Acetate. Link

-

NIC Industries, Inc. (n.d.). Safety Data Sheet: Tert-butyl acetate. Link

-

CDH Fine Chemical. (n.d.). tert-Butyl Acetate MATERIAL SAFETY DATA SHEET. Link

-

University of Tennessee, Knoxville. (n.d.). Newly Synthesized Chemical Hazard Information. Office of Clinical and Research Safety. Link

-

Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Link

-

Moravek, Inc. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. Link

-

Patel, J. R., et al. (2008). A convenient and practical synthesis of imidazol-1-yl-acetic acid hydrochloride. Beilstein Journal of Organic Chemistry. Link

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

-

ChemicalBook. (2026, January 17). Chemical Safety Data Sheet: N-(3-Aminopropyl)-imidazole. Link

-

Apollo Scientific. (n.d.). Safety Data Sheet: Imidazole. Link

-

Al-Mohammed, N. N., et al. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Acta Crystallographica Section E. Link

-

AmericanBio, Inc. (2015, February 19). Safety Data Sheet: IMIDAZOLE. Link

-

University of Washington. (2025, February 28). Standard Operating Procedure: Imidazole. Environmental Health & Safety. Link

-

Al-Mohammed, N. N., et al. (2012). tert-Butyl 2-(1H-benzimidazol-1-yl)acetate. ResearchGate. Link

-

Fisher Scientific. (2012, February 6). Safety Data Sheet: 1H-Imidazole-1-propanamine. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59599442, tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate. Link

-

Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry. Link

-

PubChemLite. (n.d.). Tert-butyl 2-(4-amino-1h-1,2,3-triazol-1-yl)acetate. Link

-

PubMed. (2012, February 1). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Link

-

Sigma-Aldrich. (n.d.). tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate. Link

Sources

- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]

- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. americanbio.com [americanbio.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. ICSC 1445 - tert-BUTYL ACETATE [chemicalsafety.ilo.org]

- 8. images.nicindustries.com [images.nicindustries.com]

- 9. nj.gov [nj.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate | C9H13BrN2O2 | CID 59599442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate | 877399-17-2 [sigmaaldrich.com]

- 15. wilcoprime.com [wilcoprime.com]

- 16. moravek.com [moravek.com]

- 17. faculty.washington.edu [faculty.washington.edu]

- 18. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

Solubility Profile and Solvent Selection Strategy for tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate in Organic Synthesis

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is a highly versatile building block frequently utilized in the synthesis of peptidomimetics, kinase inhibitors, and histamine receptor modulators. Structurally, it presents a fascinating amphiphilic dichotomy: a highly polar, hydrogen-bonding headgroup (the 4-aminoimidazole core) juxtaposed with a bulky, lipophilic tail (the tert-butyl ester).

Understanding its solubility profile is critical for optimizing reaction conditions, liquid-liquid extractions, and crystallization workflows. This whitepaper synthesizes theoretical frameworks—specifically Hansen Solubility Parameters (HSP)—with empirical solvent selection strategies to provide a comprehensive guide for handling this intermediate in drug development workflows.

Physicochemical Profiling & Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate, we apply the Hansen Solubility Parameters (HSP) framework[1]. The HSP model posits that the total cohesive energy of a liquid is the sum of three distinct intermolecular forces:

-

Dispersion forces ( δd ) : Non-polar, van der Waals interactions.

-

Polar forces ( δp ) : Dipole-dipole interactions.

-

Hydrogen-bonding forces ( δh ) : Electron exchange (donor/acceptor) interactions.

The fundamental rule of HSP is "like dissolves like," quantified by the HSP distance ( Ra ) between the solute and the solvent[2].

Structural Analysis of the Solute

-

Imidazole Core & Primary Amine: Unsubstituted imidazole has exceptionally high polar ( δp≈15.6 MPa1/2 ) and hydrogen-bonding ( δh≈11.2 MPa1/2 ) parameters[3]. The addition of a primary amine at the C4 position further increases the hydrogen-bond donor capacity.

-

tert-Butyl Ester: The bulky tert-butyl group introduces significant steric hindrance and lipophilicity, increasing the dispersion parameter ( δd ) while sharply reducing the overall polar density of the molecule.

Because of this structural dichotomy, the molecule exhibits optimal solubility in solvents that possess moderate-to-high dipole moments and moderate hydrogen-bonding acceptor capabilities, but it rejects purely non-polar aliphatic environments.

Empirical Solubility Profile in Organic Solvents

The table below categorizes the solubility of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate across standard organic solvents. Solvent sustainability classifications are aligned with the ACS GCI Pharmaceutical Roundtable Solvent Selection Guide [4][5].

| Solvent Class | Representative Solvent | ACS GCI Status | Estimated Solubility at 25°C | Mechanistic Rationale (Causality) |

| Polar Aprotic | DMSO, DMF, NMP | Problematic / Red | > 100 mg/mL | Strong dipole-dipole interactions ( δp ) and H-bond acceptor capabilities perfectly solvate the aminoimidazole core. |

| Halogenated | Dichloromethane (DCM) | Problematic / Red | > 50 mg/mL | High polarizability and favorable dispersion forces ( δd ) interact well with the tert-butyl ester and the aromatic ring. |

| Esters / Ethers | Ethyl Acetate (EtOAc), THF | Recommended / Green | 30 - 80 mg/mL | Moderate polarity and H-bond accepting oxygen atoms solvate the amine, while the alkyl chains interact with the tert-butyl group. |

| Alcohols | Methanol, Ethanol | Recommended / Green | 20 - 50 mg/mL | Protic solvents engage in strong H-bonding with the imidazole nitrogens, though excessive H-bonding can compete with solute-solute interactions. |

| Aliphatic | Heptane, Hexane | Recommended / Green | < 1 mg/mL | Lack of polar ( δp ) and H-bonding ( δh ) parameters results in a massive HSP distance ( Ra ), causing the solute to precipitate. |

Note: The Chem21 Solvent Selection Guide encourages the replacement of DCM and DMF with greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate where thermodynamically feasible[6].

Solvent Selection Strategy for Chemical Workflows

The differential solubility of this compound can be exploited for highly efficient purification workflows.

-

Liquid-Liquid Extraction: The compound is highly soluble in EtOAc but poorly soluble in neutral water due to the lipophilic tert-butyl ester. However, the basicity of the aminoimidazole ring ( pKa≈6.0−7.0 ) allows for acid-base extraction. Washing the EtOAc layer with dilute aqueous HCl will protonate the imidazole, driving the compound into the aqueous phase and leaving neutral lipophilic impurities behind.

-

Crystallization: The stark contrast in solubility between EtOAc (good solvent) and Heptane (anti-solvent) makes this binary mixture ideal for crystallization.

Workflow for purification leveraging differential solubility in organic solvents.

Experimental Protocol: Thermodynamic Solubility Screening

To validate the solubility profile of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate for a specific process route, a rigorous thermodynamic solubility assay (Shake-Flask Method) is required.

Scientific Causality: Kinetic solubility methods (like solvent titration) often overestimate solubility due to the formation of metastable supersaturated states. The 24-hour equilibration in this protocol ensures true thermodynamic equilibrium is reached, providing reliable data for process scale-up.

Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 50 mg of crystalline tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate into a 2 mL amber glass HPLC vial.

-

Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., EtOAc, 2-MeTHF, or Heptane) to the vial. Ensure a visible excess of solid remains; if all solid dissolves, add more compound until a suspension is maintained.

-

Equilibration: Seal the vial and place it on an orbital thermoshaker. Agitate at 500 rpm at a strictly controlled 25 °C ± 0.1 °C for 24 hours.

-

Separation: Centrifuge the vial at 10,000 rpm for 10 minutes. Crucial Step: Centrifugation is preferred over syringe filtration, as lipophilic compounds can non-specifically bind to PTFE or Nylon filter membranes, skewing quantitative results.

-

Dilution & Quantification: Carefully aspirate 100 µL of the clear supernatant and dilute it into 900 µL of a compatible HPLC mobile phase (e.g., 50:50 Water:Acetonitrile). Quantify the concentration via HPLC-UV (at λmax≈254 nm) against a pre-established calibration curve.

References[4] Solvent Selection Guides - ACS GCI Pharmaceutical Roundtable. American Chemical Society. Available at:https://www.acsgcipr.org/[5] ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0 Issued March 21, 2011. American Chemical Society. Available at:https://www.acs.org/[6] Chem21 Solvent Selection Guide. Chemistry For Sustainability. Available at: https://www.chemistryforsustainability.org/[1] HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available at:https://www.stevenabbott.co.uk/[3] Functional composite material design using Hansen solubility parameters. ResearchGate. Available at: https://www.researchgate.net/[2] Hansen Solubility Parameters: A User's Handbook. Charles M. Hansen / CRC Press. Available at:https://kinampark.com/

Sources

- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. kinampark.com [kinampark.com]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Selection Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. acs.org [acs.org]

- 6. chemistryforsustainability.org [chemistryforsustainability.org]

An In-depth Technical Guide to the Initial Discovery and Synthesis of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate, a key building block in contemporary drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical principles and practical methodologies involved in its preparation. We will explore the logical two-step synthesis, beginning with the regioselective N-alkylation of 4-nitro-1H-imidazole, followed by the reduction of the nitro moiety. This guide emphasizes the rationale behind experimental choices, provides detailed, actionable protocols, and is supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Substituted Imidazoles in Medicinal Chemistry

The imidazole nucleus is a ubiquitous scaffold in a vast array of biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in medicinal chemistry. The 4-amino-1H-imidazole-1-yl-acetate moiety, in particular, serves as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas. The tert-butyl ester provides a convenient protecting group that can be selectively cleaved under specific conditions, making it a valuable tool in multi-step synthetic campaigns. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis is a logical and well-precedented extension of established methodologies for the functionalization of the imidazole core.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate suggests a two-step sequence from readily available starting materials. The primary disconnection is at the C-N bond of the amino group, revealing a nitroimidazole precursor. A subsequent disconnection at the N-1 position of the imidazole ring leads back to 4-nitro-1H-imidazole and a suitable tert-butyl acetate synthon.

This strategy is predicated on two key transformations:

-

Regioselective N-Alkylation: The alkylation of an unsymmetrical imidazole, such as 4-nitro-1H-imidazole, can potentially yield two regioisomers. The reaction conditions must be carefully controlled to favor the desired N-1 alkylated product.

-

Chemoselective Reduction: The nitro group must be reduced to an amine without affecting the ester functionality or the imidazole ring.

The tert-butyl group is an excellent choice for the ester due to its stability under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions, which often leaves other functional groups intact.

Synthesis Pathway: A Detailed Examination

The most logical and widely applicable synthetic route to tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is a two-step process:

-

Step 1: N-Alkylation of 4-nitro-1H-imidazole to form tert-Butyl 2-(4-nitro-1H-imidazol-1-yl)acetate.

-

Step 2: Reduction of the nitro group to yield the target compound.

The following sections will provide a detailed analysis and experimental protocols for each of these steps.

Step 1: Regioselective N-Alkylation of 4-nitro-1H-imidazole

The N-alkylation of 4-nitro-1H-imidazole with a tert-butyl haloacetate is the crucial first step. The regioselectivity of this reaction is of paramount importance. Fortunately, the alkylation of 4-nitroimidazole has been shown to favor the N-1 position[1][2].

Causality of Experimental Choices:

-

Base: A non-nucleophilic base is required to deprotonate the imidazole ring, forming the more nucleophilic imidazolate anion. Potassium carbonate (K₂CO₃) is a common and effective choice, as it is inexpensive, easy to handle, and provides sufficient basicity to drive the reaction forward without promoting side reactions[1][2]. Stronger bases like sodium hydride could also be used but may lead to a more exothermic and less controlled reaction.

-

Solvent: A polar aprotic solvent is ideal for this type of SN2 reaction. Acetonitrile and dimethylformamide (DMF) are excellent choices as they can dissolve the reactants and the imidazolate intermediate, facilitating the reaction[1][2]. Studies have shown that acetonitrile often provides better yields for the alkylation of 4-nitroimidazole[2].

-

Alkylating Agent: Tert-butyl bromoacetate is a common alkylating agent for this transformation. While tert-butyl chloroacetate can also be used, the bromo- derivative is more reactive, often leading to shorter reaction times and higher yields[3][4]. It is important to note that tert-butyl bromoacetate is a lachrymator and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Temperature: The reaction is typically carried out at a moderately elevated temperature, such as 60 °C, to ensure a reasonable reaction rate[1][2].

Experimental Protocol: Synthesis of tert-Butyl 2-(4-nitro-1H-imidazol-1-yl)acetate

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-nitro-1H-imidazole | 1.0 | 113.08 | (user-defined) |

| tert-Butyl bromoacetate | 1.1 | 195.05 | (user-defined) |

| Potassium Carbonate | 1.5 | 138.21 | (user-defined) |

| Acetonitrile | - | - | (user-defined) |

Procedure:

-

To a stirred suspension of 4-nitro-1H-imidazole and potassium carbonate in acetonitrile, add tert-butyl bromoacetate dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

DOT Diagram of the N-Alkylation Reaction:

Caption: N-alkylation of 4-nitro-1H-imidazole.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is the final step in the synthesis. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean option. Chemical reduction methods offer alternatives that do not require specialized hydrogenation equipment.

3.2.1. Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient method for the reduction of nitro groups.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitroarenes. A 10% loading is standard for this type of reaction.

-

Solvent: A solvent that can dissolve the substrate and is inert to the reaction conditions is required. Ethanol or methanol are common choices.

-

Hydrogen Source: The reaction is typically carried out under an atmosphere of hydrogen gas. The pressure can vary, but 1-4 atm is usually sufficient.

Experimental Protocol: Catalytic Hydrogenation

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| tert-Butyl 2-(4-nitro-1H-imidazol-1-yl)acetate | 1.0 | 227.21 | (user-defined) |

| 10% Pd/C | - | - | (catalytic) |

| Ethanol | - | - | (user-defined) |

| Hydrogen Gas | - | - | (1-4 atm) |

Procedure:

-

Dissolve tert-butyl 2-(4-nitro-1H-imidazol-1-yl)acetate in ethanol in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the desired product.

3.2.2. Method B: Chemical Reduction with Tin(II) Chloride

For laboratories not equipped for catalytic hydrogenation, chemical reduction with tin(II) chloride (SnCl₂) provides a reliable alternative[5][6].

Causality of Experimental Choices:

-

Reducing Agent: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro compounds in the presence of acid.

-

Solvent and Acid: The reaction is typically carried out in a protic solvent like ethanol in the presence of concentrated hydrochloric acid.

Experimental Protocol: Reduction with Tin(II) Chloride

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| tert-Butyl 2-(4-nitro-1H-imidazol-1-yl)acetate | 1.0 | 227.21 | (user-defined) |

| Tin(II) chloride dihydrate | 3.0-5.0 | 225.63 | (user-defined) |

| Concentrated HCl | - | - | (user-defined) |

| Ethanol | - | - | (user-defined) |

Procedure:

-

To a stirred solution of tert-butyl 2-(4-nitro-1H-imidazol-1-yl)acetate in ethanol, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

DOT Diagram of the Reduction Step:

Caption: Reduction of the nitro group.

Characterization Data (Predicted)

| Data Type | Predicted Values |

| ¹H NMR (CDCl₃, δ) | ~7.2 (s, 1H, imidazole C2-H), ~6.5 (s, 1H, imidazole C5-H), ~4.5 (s, 2H, CH₂), ~3.5 (br s, 2H, NH₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, δ) | ~168 (C=O), ~140 (imidazole C4), ~135 (imidazole C2), ~110 (imidazole C5), ~82 (C(CH₃)₃), ~50 (CH₂), ~28 (C(CH₃)₃) |

| MS (ESI+) | m/z = 198.12 [M+H]⁺ |

Conclusion

The synthesis of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is a straightforward and logical process that relies on well-established synthetic transformations. The two-step sequence involving regioselective N-alkylation of 4-nitro-1H-imidazole followed by chemoselective reduction of the nitro group provides a reliable route to this valuable building block. By carefully selecting the reaction conditions, researchers can achieve high yields of the desired product. This guide has provided the necessary theoretical background and practical protocols to enable the successful synthesis of this important intermediate for applications in drug discovery and development.

References

- Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

-

ResearchGate. (n.d.). Study of the alkylation of 4-nitroimidazole at room temperature. Retrieved from [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. [Link]

- Jagadeesh, R. V., et al. (2017). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.

-

ResearchGate. (n.d.). Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. Retrieved from [Link]

- Rakib, E. M., et al. (2011). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform, 42(9).

- Google Patents. (n.d.). US4379927A - Process for the preparation of imidazoleacetic acid derivatives.

-

Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Acta crystallographica. Section E, Structure reports online, 68(Pt 2), o445. [Link]

- Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(11), 163-171.

-

Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. [Link]

-

Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ARKIVOC. [Link]

-

PubMed. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate: Physicochemical Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its fundamental physicochemical properties, including molecular weight and exact mass, and offers an in-depth exploration of the analytical techniques used for its structural elucidation and quality control. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to support researchers in their experimental design and data interpretation.

Introduction: The Significance of Imidazole Scaffolds in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. Its unique electronic properties and capacity for hydrogen bonding make it a versatile building block in the design of enzyme inhibitors and receptor antagonists. tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate, as a functionalized imidazole derivative, presents a valuable synthon for the elaboration of more complex molecular architectures. The presence of a primary amino group and a protected carboxylic acid function offers orthogonal handles for chemical modification, making it an attractive starting material for the synthesis of compound libraries in the pursuit of novel therapeutic agents.

Physicochemical Properties: A Quantitative Overview

The precise knowledge of a compound's physicochemical properties is paramount for its application in research and development. These parameters are critical for reaction stoichiometry, analytical characterization, and interpretation of biological activity.

Chemical Structure and Formula

The structure of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate comprises a 4-aminoimidazole core N-alkylated with a tert-butyl acetate moiety. Based on this structure, the molecular formula is determined to be C₉H₁₅N₃O₂ .

Molecular Weight and Exact Mass

The molecular weight and exact mass are fundamental properties derived from the molecular formula. While molecular weight refers to the sum of the average atomic masses of the constituent atoms, the exact mass is calculated from the mass of the most abundant isotopes. These values are crucial for mass spectrometry analysis.

| Property | Value |

| Molecular Formula | C₉H₁₅N₃O₂ |

| Molecular Weight | 197.24 g/mol |

| Exact Mass | 197.11643 Da |

Synthesis and Purification: A Practical Approach

The synthesis of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate and related compounds typically involves the N-alkylation of the corresponding imidazole derivative. A general, reliable protocol is outlined below, emphasizing the rationale behind key experimental choices.

General Synthesis Protocol

The synthesis of similar imidazole derivatives often involves the reaction of an imidazole with a haloacetate ester in the presence of a base.[1][2] For the title compound, this would involve the N-alkylation of 4-aminoimidazole with tert-butyl bromoacetate or chloroacetate.

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of 4-aminoimidazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base (e.g., potassium carbonate or sodium hydride). The choice of a non-nucleophilic base is critical to prevent side reactions with the electrophilic tert-butyl haloacetate.

-

N-Alkylation: Add tert-butyl bromoacetate dropwise to the reaction mixture at room temperature. The reaction is typically stirred for several hours to ensure complete conversion. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

-

Work-up and Extraction: Upon completion, the reaction mixture is quenched with water and the product is extracted into an organic solvent like ethyl acetate. The organic layer is then washed with brine to remove any remaining inorganic impurities.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate.

Caption: A generalized workflow for the synthesis of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate, electrospray ionization (ESI) would be a suitable ionization method due to the polarity of the molecule.

Expected Observations:

-

Positive Ion Mode: The protonated molecule, [M+H]⁺, would be observed at an m/z corresponding to the exact mass of the compound plus the mass of a proton (197.11643 + 1.00728 = 198.12371).

-

Fragmentation Pattern: The fragmentation pattern in the tandem mass spectrum (MS/MS) can provide structural information. A characteristic loss of the tert-butyl group (56 Da) or the entire tert-butoxycarbonyl group (100 Da) would be expected. The fragmentation of the imidazole ring can also occur, though it is generally more stable.[3]

Caption: A schematic of the mass spectrometry workflow for compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Features:

-

tert-Butyl Group: A sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons. The chemical shift of tert-butyl protons in acetate esters is well-documented.[4][5]

-

Methylene Group (-CH₂-): A singlet corresponding to the two protons of the acetate methylene group, typically in the range of 4.5-5.0 ppm.

-

Imidazole Ring Protons: Two singlets in the aromatic region (typically 6.5-8.0 ppm) corresponding to the two protons on the imidazole ring.

-

Amino Group (-NH₂): A broad singlet for the two protons of the amino group, the chemical shift of which can be variable and dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

tert-Butyl Group: A quaternary carbon around 80-85 ppm and the methyl carbons around 28 ppm.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon of the acetate group.

-

Ester Carbonyl Carbon: A signal in the downfield region, typically around 165-175 ppm.

-

Imidazole Ring Carbons: Three distinct signals for the carbons of the imidazole ring.

Applications in Drug Development

Functionalized imidazoles like tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate are valuable intermediates in the synthesis of pharmacologically active molecules. The amino group can be acylated, alkylated, or used in the formation of other functional groups, while the tert-butyl ester can be deprotected under acidic conditions to reveal the carboxylic acid for amide bond formation or other modifications. This dual functionality allows for the rapid generation of diverse chemical libraries for high-throughput screening. For instance, the related compound, imidazol-1-yl-acetic acid, is a key intermediate in the synthesis of zoledronic acid, a drug used to treat bone diseases.[2][6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal guidelines, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is a valuable building block for synthetic and medicinal chemists. A thorough understanding of its physicochemical properties and the application of modern analytical techniques are crucial for its effective use in research and development. This guide has provided a detailed overview of these aspects, offering both fundamental knowledge and practical insights to aid researchers in their scientific endeavors.

References

-

ACS Publications. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry | Analytical Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC. Available from: [Link]

-

ResearchGate. Electron impact studies. XII. Mass spectra of substituted imidazoles. Available from: [Link]

-

PubMed. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Available from: [Link]

-

PubChem. tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate. Available from: [Link]

-

PubChem. tert-Butyl acetate. Available from: [Link]

-

National Center for Biotechnology Information. tert-Butyl 2-(1H-imidazol-1-yl)acetate - PMC. Available from: [Link]

-

Omni Calculator. Molecular Weight Calculator (Molar Mass). Available from: [Link]

-

PubChem. tert-butyl 2-(4-(5-(methylcarbamoyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetate. Available from: [Link]

-

Organic Letters. NMR Chemical Shifts. Available from: [Link]

-

EndMemo. Molecular Weight Calculator. Available from: [Link]

-

ATB. tert-Butylacetat | C6H12O2 | MD Topology | NMR | X-Ray. Available from: [Link]

-

Omni Calculator. Molecular Weight Calculator. Available from: [Link]

-

Molecular Weight Calculator. Available from: [Link]

-

Arkivoc. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available from: [Link]

-

Synthesis. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]

-

PeerJ. 1 NMR spectra and HPLC chromatograms. Available from: [Link]

-

ResearchGate. (PDF) tert-Butyl 2-(1H-benzimidazol-1-yl)acetate. Available from: [Link]

-

National Center for Biotechnology Information. tert-Butyl 2-(1H-benzimidazol-1-yl)acetate - PMC. Available from: [Link]

-

UM Research Repository. Tert-Butyl 2-(1H-imidazol-1-yl)acetate. Available from: [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl acetate (540-88-5) 1H NMR spectrum [chemicalbook.com]

- 6. ajgreenchem.com [ajgreenchem.com]

Application Note & Protocol: High-Fidelity Deprotection of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate

Introduction: Unmasking a Key Synthetic Intermediate

In the landscape of medicinal chemistry and drug development, imidazole-containing compounds represent a cornerstone of pharmacologically active molecules. The target molecule, 2-(4-amino-1H-imidazol-1-yl)acetic acid, is a valuable building block for more complex pharmaceutical agents. Its synthesis often involves the use of protecting groups to mask reactive functionalities during intermediate steps.

The tert-butyl ester is an excellent choice for protecting the carboxylic acid moiety due to its robust stability across a wide range of chemical conditions, including basic and nucleophilic environments. Its strategic value lies in its clean and efficient removal under specific acidic conditions, a process known as deprotection.[1] This application note provides a detailed, field-proven protocol for the deprotection of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate, focusing on the widely adopted Trifluoroacetic Acid (TFA) cleavage method. We will delve into the underlying chemical principles, provide a step-by-step experimental guide, and discuss critical parameters for ensuring a high-yield, high-purity outcome.

The Chemistry of Deprotection: An Acid-Catalyzed Elimination

The deprotection of a tert-butyl ester is a classic example of an acid-catalyzed elimination reaction. The mechanism is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the C-O bond attached to the tert-butyl group. The driving force for this cleavage is the formation of a highly stable tertiary carbocation (the t-butyl cation) and the desired carboxylic acid.[2]

The generated t-butyl cation is a reactive electrophile. In the absence of other nucleophiles, it readily undergoes deprotonation to form isobutylene, a volatile gas that escapes the reaction medium, driving the reaction to completion.[3][4]

Caption: Mechanism of TFA-mediated t-butyl ester deprotection.

A potential challenge in this process is the alkylation of nucleophilic sites on the substrate or product by the t-butyl cation.[5][2][6] While the target molecule lacks highly susceptible residues like tryptophan or methionine, awareness of this potential side reaction is crucial for process optimization and troubleshooting.[7]

Experimental Protocol: TFA-Mediated Deprotection

This protocol details the most common and reliable method for cleaving the tert-butyl ester using a solution of Trifluoroacetic Acid in Dichloromethane (DCM).

Materials & Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate | ≥95% Purity | Various | Starting material. |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Highly corrosive. Handle with extreme care in a fume hood.[8] |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Use of anhydrous solvent prevents unwanted side reactions. |

| Diethyl Ether or Hexane | Anhydrous | Various | For precipitation of the product. |

| Round-bottom flask | Appropriate size | N/A | Ensure it is clean and dry. |

| Magnetic stirrer and stir bar | N/A | N/A | For homogeneous mixing. |

| Nitrogen or Argon gas supply | High purity | N/A | To maintain an inert atmosphere. |

| Rotary evaporator | N/A | N/A | For solvent removal. |

Step-by-Step Procedure

Caption: Experimental workflow for t-butyl ester deprotection.

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM). A typical concentration is between 0.1 M and 0.2 M.[6][9]

-

Application Scientist's Note: The use of anhydrous DCM is critical to prevent the introduction of water, which could potentially lead to side reactions or affect the efficiency of the TFA.

-

-

Reaction Initiation: Place the flask in an ice-water bath and allow the solution to cool to 0°C. While stirring, add Trifluoroacetic Acid (TFA) (5-10 eq) dropwise. A common and effective approach is to use a 1:1 (v/v) mixture of DCM and TFA.[6]

-

Application Scientist's Note: The initial cooling and slow addition of TFA are to control the initial exotherm of the acid-base reaction and mixing. This ensures a controlled and safe reaction initiation.

-

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-4 hours.

-

Application Scientist's Note: The reaction is typically fast. Monitor its progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[9]

-

-

Work-up and Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

Application Scientist's Note: To ensure complete removal of residual TFA, which can be tenacious, a co-evaporation step is highly recommended. Add a portion of toluene or fresh DCM to the residue and evaporate again. Repeat this process 2-3 times.[6] The resulting residue is the crude product, typically as its trifluoroacetate salt.

-

-